Hesperetin 7-O-beta-D-glucuronide is a significant metabolite derived from the flavonoid hesperetin, which is predominantly found in citrus fruits. This compound is notable for its various biological activities, including hypotensive and anti-inflammatory effects. Hesperetin itself is a flavanone, a subclass of flavonoids, known for its potential health benefits, including antioxidant and vasodilatory properties.
Hesperetin 7-O-beta-D-glucuronide is primarily sourced from the metabolism of hesperidin, a glycoside form of hesperetin. Upon ingestion, hesperidin undergoes hydrolysis in the gastrointestinal tract to yield hesperetin, which is subsequently conjugated with glucuronic acid during absorption. This process results in the formation of several metabolites, with hesperetin 7-O-beta-D-glucuronide being one of the predominant forms found in human and rat plasma .
The synthesis of hesperetin 7-O-beta-D-glucuronide can be achieved through enzymatic methods or chemical synthesis. Enzymatic synthesis typically involves the use of glucuronosyltransferases that catalyze the transfer of glucuronic acid to hesperetin. This method offers specificity and higher yields compared to traditional chemical synthesis.
In laboratory settings, the synthesis can be performed using isolated enzymes from liver microsomes or recombinant systems that express specific glucuronosyltransferases. The reaction conditions generally require optimal pH and temperature settings to ensure maximum enzyme activity. For instance, incubation times can vary from several hours to overnight depending on substrate concentration and enzyme efficiency .
Hesperetin 7-O-beta-D-glucuronide participates in various biochemical reactions within the body. It can undergo hydrolysis to release free hesperetin, which then exerts its biological effects. Additionally, this metabolite may interact with various enzymes and transporters that modulate its bioavailability and activity.
The stability of hesperetin 7-O-beta-D-glucuronide under physiological conditions makes it a reliable source for studying flavonoid metabolism. Its interactions with cytochrome P450 enzymes have been documented, indicating potential implications for drug metabolism and interactions .
The mechanism by which hesperetin 7-O-beta-D-glucuronide exerts its effects involves several pathways:
Experimental studies have demonstrated that intravenous administration of this compound significantly decreases blood pressure in spontaneously hypertensive rats, highlighting its potential therapeutic applications in managing hypertension .
Hesperetin 7-O-beta-D-glucuronide is extensively studied for its potential health benefits:
Research continues to explore additional applications in regenerative medicine and pharmacology, particularly concerning its delivery systems and bioavailability enhancements through nanotechnology .
The systematic IUPAC name for hesperetin 7-O-β-D-glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-7-chromanyloxy]tetrahydro-2H-pyran-2-carboxylic acid. This nomenclature precisely defines its stereochemistry, confirming the β-anomeric configuration of the D-glucuronic acid moiety attached at the 7-hydroxyl position of hesperetin. The glucuronide linkage adopts a chair conformation (⁴C₁), with the carboxylic acid group at C-6 enhancing the molecule’s hydrophilicity. The stereochemical integrity at the glucuronide’s chiral centers (C-1 to C-5) is critical for biological recognition and metabolic stability [3] [7].
Hesperetin 7-O-β-D-glucuronide has the molecular formula C₂₂H₂₂O₁₂, determined through high-resolution mass spectrometry. Its molecular weight is 478.40 g/mol, calculated as follows:
This mass is consistent across analytical techniques (e.g., HPLC-ESI-MS), with the compound exhibiting a characteristic [M+H]⁺ peak at m/z 479. The presence of the glucuronyl group increases molecular weight by ~176 Da compared to hesperetin aglycone (C₁₆H₁₄O₆; 302.27 g/mol), significantly altering its physicochemical properties [1] [3] [4].
Hesperetin undergoes regioselective glucuronidation at distinct hydroxyl positions, yielding isomers with divergent biological activities:
Table 1: Comparative Properties of Hesperetin Glucuronide Isomers
Property | Hesperetin 7-O-β-D-Glucuronide | Hesperetin 3'-O-β-D-Glucuronide |
---|---|---|
Conjugation Site | 7-hydroxyl (A ring) | 3'-hydroxyl (B ring) |
Molecular Formula | C₂₂H₂₂O₁₂ | C₂₂H₂₂O₁₂ |
CAS Number | 67322-08-1 / 1237479-09-2 | 1237479-10-5 |
Vasodilatory Activity | Potent (endothelium-dependent) | Negligible |
Anti-inflammatory Effects | Significant (↓ ICAM-1, MCP-1) | Absent |
Plasma Prevalence | Primary circulating metabolite | Minor metabolite |
The 7-O-glucuronide’s bioactivity arises from its ability to interact with endothelial targets, while the 3'-isomer is pharmacologically inert. This contrast underscores the significance of conjugation site on function [2] [6] [7].
Hesperetin 7-O-β-D-glucuronide forms via first-pass metabolism of orally ingested hesperidin or hesperetin. Upon intestinal hydrolysis of hesperidin to hesperetin aglycone, phase II glucuronidation occurs predominantly in:
Intestinal glucuronidation contributes significantly to presystemic clearance, reducing aglycone bioavailability to <5%. The 7-O-glucuronide constitutes ~70% of circulating conjugates in humans due to tissue-specific UGT expression patterns [1] [5] [6].
UGTs catalyze hesperetin glucuronidation by transferring glucuronic acid from UDP-glucuronic acid to hesperetin’s phenolic hydroxyl groups. Key isoforms involved include:
Table 2: Human UGT Isoforms Catalyzing Hesperetin Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency for Hesperetin | Primary Metabolite Formed |
---|---|---|---|
UGT1A1 | Liver > Intestine | High | 7-O-glucuronide |
UGT1A3 | Liver | Moderate | 7-O-glucuronide |
UGT1A8 | Intestine (proximal) | High | 7-O-glucuronide |
UGT1A9 | Liver, Kidney | Low | 3'-O-glucuronide |
UGT1A10 | Intestine (distal) | Moderate | 3'-O-glucuronide |
UGT1A isoforms exhibit regioselectivity: UGT1A1/1A3/1A8 favor 7-O-glucuronidation, while UGT1A9/1A10 produce the 3'-isomer. This specificity arises from divergent substrate binding pockets. Phosphorylation of UGTs by protein kinases (e.g., PKC) further modulates enzymatic velocity and metabolite ratios [5].
Post-conjugation, the 7-O-glucuronide undergoes ATP-dependent efflux via MRP2/3 transporters into blood or bile. Biliary-excreted metabolites may be hydrolyzed by gut β-glucuronidases, enabling enterohepatic recirculation—a process prolonging hesperetin’s terminal half-life despite low absolute bioavailability [5] [6].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8